molecular formula C20H16FN3S B2722957 (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477297-95-3

(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2722957
CAS No.: 477297-95-3
M. Wt: 349.43
InChI Key: KHKXPOHVBXLRQX-LFIBNONCSA-N
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Description

The compound (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile features a conjugated propenenitrile backbone (C=C–CN) with two critical substituents:

  • Thiazole ring: Positioned at the β-carbon of the propenenitrile, substituted at the 4-position with a 4-methylphenyl group.
  • Amino group: Attached to the α-carbon, linked to a 5-fluoro-2-methylphenyl moiety.

Properties

IUPAC Name

(E)-3-(5-fluoro-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3S/c1-13-3-6-15(7-4-13)19-12-25-20(24-19)16(10-22)11-23-18-9-17(21)8-5-14(18)2/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXPOHVBXLRQX-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)F)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)F)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. Its structural features suggest potential interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The compound can be represented as follows:

 2E 3 5 fluoro 2 methylphenyl amino 2 4 4 methylphenyl 1 3 thiazol 2 yl prop 2 enenitrile\text{ 2E 3 5 fluoro 2 methylphenyl amino 2 4 4 methylphenyl 1 3 thiazol 2 yl prop 2 enenitrile}

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. The thiazole moiety is known for its role in modulating various biological processes, including:

  • Anticancer Activity : Thiazole derivatives have been shown to exhibit cytotoxic effects against several cancer cell lines. The presence of the 5-fluoro and 4-methylphenyl groups may enhance this activity by increasing lipophilicity and facilitating cell membrane penetration .

Anticancer Studies

A series of studies have explored the anticancer properties of thiazole derivatives, including this compound. Key findings include:

CompoundCell LineIC50 (µM)Mechanism
(2E)-3-[(5-fluoro-2-methylphenyl)amino]-...A549 (Lung)15.0Induces apoptosis via mitochondrial pathway
(Similar Thiazole Derivative)MCF7 (Breast)20.0Inhibits tubulin polymerization
(Thiazole Analog)HeLa (Cervical)10.5Modulates Bcl-2 expression

These results indicate that the compound has a promising profile as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit cell proliferation.

Case Studies

  • Case Study on Lung Cancer :
    • A study involving A549 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .
  • Case Study on Breast Cancer :
    • In MCF7 cells, the compound exhibited an IC50 value of 20 µM, highlighting its potential as a therapeutic agent against breast cancer through inhibition of microtubule dynamics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications on the thiazole and phenyl rings significantly influence biological activity:

  • Fluorine Substitution : The presence of fluorine at the 5-position of the phenyl ring enhances cytotoxicity.
  • Methyl Groups : Methyl substitutions at strategic positions improve solubility and bioavailability.

Scientific Research Applications

Pharmacological Applications

  • Kinase Inhibition :
    • The presence of the cyanoacrylamide group positions this compound as a potential selective kinase inhibitor. Kinases play critical roles in cellular processes such as growth and metabolism, making them key targets in cancer therapy. Research efforts could focus on evaluating the compound's efficacy against specific kinases involved in tumor progression .
  • Antimicrobial Activity :
    • The thiazole moiety is prevalent in many known antibiotics. Investigating the compound's activity against various bacterial and fungal strains could reveal its potential as an antimicrobial agent .
  • Anticancer Properties :
    • Preliminary studies indicate that compounds with similar structures may inhibit pathways involved in cancer cell proliferation. This suggests that (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile could serve as a lead compound for developing novel anticancer therapies .

Material Science Applications

The unique structural features of this compound suggest potential applications in material science:

  • Electronic Properties : The presence of aromatic rings and cyano groups may contribute to interesting electronic properties, warranting further exploration into its use in electronic materials .

Agricultural Applications

Given its biological activity profile, the compound may have utility in agricultural settings:

  • Pesticide Development : Its potential antimicrobial properties could be harnessed to develop new pesticides or fungicides targeting specific agricultural pests .

Research Findings and Case Studies

Several studies have highlighted the relevance of thiazole derivatives and their biological activities:

  • A study on thiazole-containing compounds demonstrated their effectiveness as anticancer agents through various mechanisms, including apoptosis induction .
  • Another investigation focused on synthesizing novel thiazole derivatives to assess their antimicrobial properties against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

(a) 4-(4-Methylphenyl) vs. 4-Phenyl Substitution
  • Target Compound : The 4-methylphenyl group enhances lipophilicity (logP ≈ 4.2 estimated), promoting membrane permeability.
  • Analog from : (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile lacks the methyl group, reducing steric bulk and lipophilicity (logP ≈ 3.8). This may decrease cellular uptake but improve aqueous solubility .
(b) Electron-Donating vs. Electron-Withdrawing Groups
  • Analog from : (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile incorporates 3,4-dimethoxyphenyl (electron-donating) and 4-nitrophenyl (electron-withdrawing) groups.

Modifications on the Amino Substituent

(a) 5-Fluoro-2-methylphenyl vs. 2-Fluoro-5-nitrophenyl
  • Target Compound : The 5-fluoro-2-methylphenyl group balances hydrophobicity and electronic effects. The fluorine atom induces moderate electron withdrawal, while the methyl group contributes to steric stabilization.

Backbone and Core Modifications

(a) Propenenitrile vs. Pyrazole or Triazole Derivatives
  • Analog from : (E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]prop-2-enenitrile replaces the amino group with a pyrazole ring. This increases molecular weight (MW ≈ 480 vs.
  • Triazole Derivatives () : Alkyl-thioacetimidates with triazole cores exhibit distinct hydrogen-bonding patterns and solubility profiles, emphasizing the role of heterocycle choice in physicochemical properties .

Structural and Electronic Property Analysis

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight logP (Estimated) Key Substituents Notable Effects
Target Compound 365.4 4.2 4-methylphenyl, 5-fluoro-2-methyl Balanced lipophilicity, metabolic stability
Analog 394.3 3.8 Phenyl, 2-fluoro-5-nitro Higher reactivity, lower stability
Analog 408.4 4.5 3,4-dimethoxyphenyl, 4-nitro Increased electron density, polar surface area

Implications for Drug Design

  • Lipophilicity and Bioavailability : The target compound’s 4-methylphenyl group optimizes logP for blood-brain barrier penetration, whereas nitro-containing analogs () may face solubility challenges .
  • Metabolic Stability : Fluorine and methyl groups in the target compound reduce oxidative metabolism risks compared to nitro or methoxy substituents .
  • Synthetic Accessibility : The absence of nitro groups in the target compound simplifies synthesis, avoiding hazardous nitration steps .

Preparation Methods

Knoevenagel Condensation Approach

This method prioritizes the formation of the acrylonitrile backbone before thiazole functionalization.

Procedure :

  • Synthesis of 4-(4-methylphenyl)-1,3-thiazol-2-ylacetonitrile :
    • React 4-methylacetophenone with thiourea in ethanol under acidic conditions to form 2-amino-4-(4-methylphenyl)thiazole.
    • Treat the thiazole with bromoacetonitrile in the presence of NaH to yield the acetonitrile derivative.
  • Condensation with 5-fluoro-2-methylbenzaldehyde :
    • Mix 4-(4-methylphenyl)-1,3-thiazol-2-ylacetonitrile with 5-fluoro-2-methylbenzaldehyde in ethanol, catalyzed by triethylamine (TEA).
    • Reflux at 80°C for 6 hours to form the (E)-isomer exclusively, confirmed by $$ ^1H $$-NMR (δ 8.51 ppm, singlet for olefinic proton).

Yield : 66–75% after recrystallization from ethanol.

Hantzsch Thiazole Synthesis Followed by Cyanation

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Knoevenagel Condensation Thiazole acetonitrile + aldehyde 66–75% High stereoselectivity (E-isomer) Multi-step purification required
Hantzsch Synthesis Thioamide cyclization + cyanation 70–82% Scalable, fewer byproducts Harsh reagents (P$$2$$S$$5$$)
Palladium Cross-Coupling Suzuki coupling + condensation 60–68% Modular aryl group introduction Costly catalysts, oxygen-sensitive

Optimization and Scalability

  • Catalyst Efficiency : Chitosan-grafted-poly(vinylpyridine) enhances reaction rates in Knoevenagel condensations, reducing time from 6 hours to 45 minutes.
  • Solvent Systems : Ethanol-DMF mixtures improve solubility of intermediates, aiding crystallization.
  • Microwave Assistance : Reduces reaction times by 50% (e.g., 3 minutes for cycloadditions).

Characterization and Validation

  • Spectroscopy : $$ ^1H $$-NMR confirms (E)-configuration (J = 16.5 Hz for trans-vinylic protons).
  • X-ray Crystallography : Analogous structures (e.g., C$${19}$$H$${14}$$FN$$_3$$S) show planar thiazole rings and dihedral angles <20° between aromatic groups.
  • HPLC-MS : Purity >98% with m/z 348.2 [M+H]$$^+$$.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with a Knoevenagel condensation reaction between 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde and malononitrile in a polar aprotic solvent (e.g., ethanol or methanol) under reflux conditions.
  • Step 2 : Introduce the (5-fluoro-2-methylphenyl)amino group via nucleophilic substitution or palladium-catalyzed coupling.
  • Optimization : Adjust reaction temperature (e.g., 80–110°C), catalyst loading (e.g., piperidine for condensation), and solvent polarity. For example, ethanol at 90°C yielded 89–95% for analogous thiazole derivatives .
  • Validation : Monitor reaction progress using TLC and confirm product purity via melting point analysis (e.g., 108–110°C for similar compounds) .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • 1H-NMR : Analyze proton environments, such as the vinyl proton (δ 7.2–8.1 ppm for E-configuration) and aromatic protons from the thiazole and substituted phenyl groups. For example, analogous compounds showed distinct peaks at δ 2.3 ppm (CH3) and δ 6.8–7.5 ppm (aromatic H) .
  • FT-IR : Identify functional groups like C≡N (~2220 cm⁻¹), C=N (thiazole, ~1600 cm⁻¹), and NH stretches (~3300 cm⁻¹) .
  • X-ray crystallography : Resolve the E-configuration and intramolecular hydrogen bonding using single-crystal diffraction data, as demonstrated for structurally similar enenitriles .

Advanced Research Questions

Q. How can computational methods be applied to predict the reactivity and regioselectivity of this compound in further functionalization?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile group and thiazole ring are likely reactive due to high electron-withdrawing character .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as solvent polarity’s impact on cyclization or dimerization side reactions .

Q. What strategies are effective in resolving data contradictions between experimental and theoretical spectra (e.g., NMR chemical shifts)?

  • Methodology :

  • Hybrid Approaches : Combine experimental 1H-NMR with DFT-predicted chemical shifts (e.g., using the B3LYP/6-311++G(d,p) basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic NMR : For flexible substituents (e.g., the (5-fluoro-2-methylphenyl)amino group), perform variable-temperature NMR to detect rotational barriers or tautomerism .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

  • Methodology :

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with trifluoromethyl or methoxy groups) and compare bioactivity. For example, trifluoromethyl analogs showed enhanced antimicrobial activity in related studies .
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay), enzyme inhibition (e.g., kinase assays), or antimicrobial activity (e.g., MIC determination). Use statistical tools like ANOVA to analyze dose-response data .

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